2-Chloro-4-(pentylamino)benzonitrile
Description
2-Chloro-4-(pentylamino)benzonitrile (CAS: 1094493-65-8) is a substituted benzonitrile derivative with the molecular formula C₁₂H₁₅ClN₂ and a molecular weight of 222.71 g/mol . Structurally, it features a chlorine atom at the 2-position, a pentylamino group (-NH-C₅H₁₁) at the 4-position of the benzene ring, and a nitrile (-CN) functional group. This compound is primarily utilized in research and development settings, as indicated by its discontinued commercial availability and labeling for laboratory use only . Limited safety data suggest it should be handled by trained professionals due to incomplete toxicity characterization .
Properties
Molecular Formula |
C12H15ClN2 |
|---|---|
Molecular Weight |
222.71 g/mol |
IUPAC Name |
2-chloro-4-(pentylamino)benzonitrile |
InChI |
InChI=1S/C12H15ClN2/c1-2-3-4-7-15-11-6-5-10(9-14)12(13)8-11/h5-6,8,15H,2-4,7H2,1H3 |
InChI Key |
MSDRXCHYPFRMEB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC1=CC(=C(C=C1)C#N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(pentylamino)benzonitrile typically involves the introduction of the chloro and pentylamino groups onto the benzonitrile core. One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor, such as 2-chlorobenzonitrile, is reacted with pentylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, at elevated temperatures .
Industrial Production Methods
Industrial production of 2-Chloro-4-(pentylamino)benzonitrile may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and concentration of reactants, would be carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(pentylamino)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The nitrile group can be hydrolyzed to form the corresponding amide or carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzonitriles, while oxidation and reduction can lead to the formation of quinazolines or other nitrogen-containing heterocycles .
Scientific Research Applications
2-Chloro-4-(pentylamino)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(pentylamino)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 1: Alkylamino-Substituted Benzonitriles
Key Observations :
- Alkyl Chain Length : Increasing alkyl chain length (methyl → pentyl → hexyl) correlates with higher molecular weight and lipophilicity. The pentyl group in the target compound balances steric bulk and solubility, making it a candidate for medicinal chemistry optimization .
Analogues with Alternative Substituents
Table 2: Benzonitriles with Heterocyclic or Aromatic Substituents
Key Observations :
- Aromatic vs.
- Dual Functional Groups: The dichloro-dicyano derivative (C₁₄H₆Cl₂N₂) demonstrates enhanced rigidity and electronic effects, suitable for optoelectronic materials .
Key Observations :
- Data Gaps: Most alkylamino-substituted benzonitriles lack comprehensive ecotoxicological data, highlighting the need for further studies .
- Regulatory Status : Unlike the target compound, Atrazine—a triazine herbicide—has well-documented environmental risks, including groundwater contamination .
Biological Activity
2-Chloro-4-(pentylamino)benzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.
- Molecular Formula: C12H14ClN
- Molecular Weight: 221.70 g/mol
- CAS Number: 1379322-57-2
Biological Activity Overview
Research indicates that 2-Chloro-4-(pentylamino)benzonitrile exhibits various biological activities, particularly in antimicrobial and antifungal domains. Its structural characteristics suggest potential interactions with biological targets, influencing cellular pathways.
Antimicrobial Activity
Recent studies have highlighted the compound's broad-spectrum antimicrobial properties. It has shown efficacy against several bacterial strains, particularly enteric pathogens. The mechanism involves inducing stress on the bacterial cell envelope, disrupting the proton motive force (PMF), leading to cell death through ATP dissipation and translational aberration .
The proposed mechanism of action for 2-Chloro-4-(pentylamino)benzonitrile includes:
- Cell Envelope Stress Induction : The compound interacts with bacterial membranes, causing structural destabilization.
- Disruption of Proton Motive Force : This disruption leads to energy depletion within bacterial cells.
- Inhibition of Protein Synthesis : The alteration in PMF affects ribosomal function, inhibiting protein synthesis and promoting cell death.
Comparative Analysis with Similar Compounds
To better understand the unique properties of 2-Chloro-4-(pentylamino)benzonitrile, a comparison with structurally similar compounds is beneficial:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Chloro-4-(pentylamino)benzonitrile | Contains a chlorine atom and pentylamino group | Broad-spectrum antimicrobial activity |
| 4-Chlorobenzenemethanol | Lacks pentylamino group | Limited antimicrobial properties |
| 3-(1-Methylethoxy)benzenemethanol | Lacks chlorine substitution | Minimal biological activity |
Case Studies
- Antibacterial Efficacy Study : A recent investigation demonstrated that 2-Chloro-4-(pentylamino)benzonitrile exhibited potent bactericidal activity against enteropathogens. In time-kill assays, it reduced bacterial counts significantly, indicating its potential as a therapeutic agent for treating bacterial infections .
- Mechanistic Insights : Further mechanistic studies revealed that the compound's interaction with bacterial membranes leads to significant alterations in membrane integrity and function, corroborating its role as an effective antibacterial agent .
- Safety Profile Evaluation : Toxicological assessments have indicated that the compound possesses a favorable safety profile in both in vitro and in vivo models, showing no significant adverse effects at therapeutic doses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
